3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride
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Overview
Description
3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a Mannich reaction, where formaldehyde and morpholine are reacted with the indole derivative to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxindole Derivatives: Formed through oxidation.
Indoline Derivatives: Formed through reduction.
Substituted Indoles: Formed through electrophilic substitution.
Scientific Research Applications
3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain . This mechanism is similar to that of certain antidepressant drugs, making it a potential candidate for further pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-yl-indole: Similar structure but lacks the carboxylic acid group.
3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole: Similar structure with a piperazine ring instead of morpholine.
Uniqueness
3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride is unique due to the presence of both the morpholine ring and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c17-14(18)10-1-2-12-11(8-15-13(12)7-10)9-16-3-5-19-6-4-16;/h1-2,7-8,15H,3-6,9H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOUWQAOKOWAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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